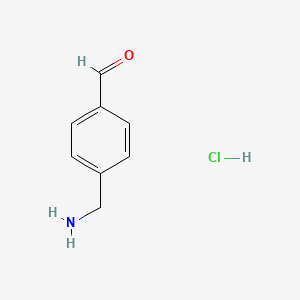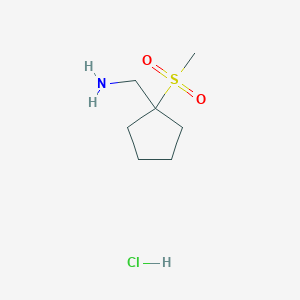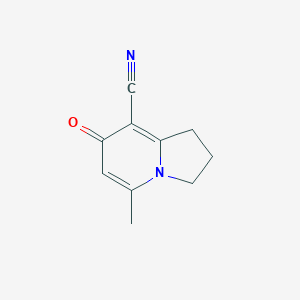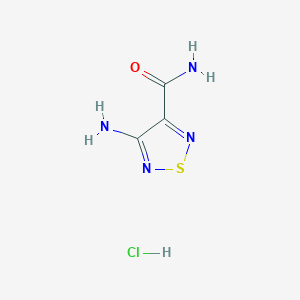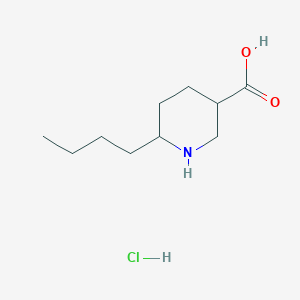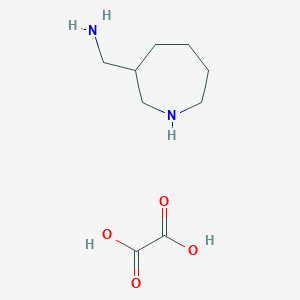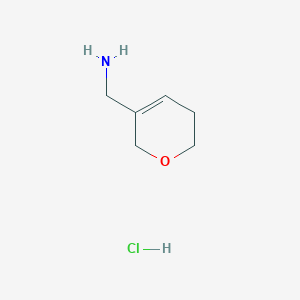
(5,6-dihydro-2H-pyran-3-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5,6-dihydro-2H-pyran-3-yl)methanamine hydrochloride” is a heterocyclic organic compound with a wide range of applications in various fields of research and industry. It has a molecular weight of 149.62 g/mol . The IUPAC name for this compound is "3,6-dihydro-2H-pyran-5-ylmethanamine; hydrochloride" .
Molecular Structure Analysis
The InChI code for “this compound” is "1S/C6H11NO.ClH/c7-4-6-2-1-3-8-5-6;/h2H,1,3-5,7H2;1H" . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
One study focused on the synthesis of derivatives of 5,6-dihydro-2H-pyran-3-yl compounds, which demonstrated antimicrobial activity. The research involved a Michael type addition of an amine to a specific pyran compound, leading to the production of 5-amino derivatives. These derivatives showed significant antimicrobial activity, indicating their potential use in the development of antimicrobial agents (Georgiadis, 1976).
Synthesis of Novel Pyrane Glycosides
Another study involved the synthesis of novel (5R)-5-((2S,3S)-3-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3,6-dihydro-2H-pyran-2-yl) compounds. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating the versatility of 5,6-dihydro-2H-pyran-3-yl compounds in the creation of potential pharmaceutical agents with antibacterial and antifungal properties (Srinivas, Sunitha, & Shamili, 2020).
Synthesis of Dicarboxylic Acid Amides and Diamides
Research on the condensation of various amines with compounds derived from 5,6-dihydro-2H-pyran-3-yl methanamine led to the synthesis of N,N'-disubstituted oxamides and siccinamides. This study illustrates the chemical versatility of 5,6-dihydro-2H-pyran-3-yl compounds in organic synthesis, particularly in the formation of complex organic compounds (Aghekyan, Mkryan, Muradyan, & Tumajyan, 2018).
Development of Antifungal Agents
A different study explored the synthesis of dihydro-5,6-dehydrokawain derivatives, including 5,6-dihydro-2H-pyran-2-one derivatives. These compounds were found to have strong antifungal activities, suggesting their potential use in developing new antifungal agents (Tawata, Taira, Kobamoto, Ishihara, & Toyama, 1996).
Safety and Hazards
The safety information for “(5,6-dihydro-2H-pyran-3-yl)methanamine hydrochloride” includes several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
3,6-dihydro-2H-pyran-5-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-4-6-2-1-3-8-5-6;/h2H,1,3-5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOQUUZMNNNQHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


